[Fe(SCN)4](2-)
Description
Contextualization of Thiocyanate (B1210189) Ligands in Transition Metal Chemistry
The thiocyanate ion (SCN-) is a versatile and prototypical pseudohalide ligand in coordination chemistry. wikipedia.orgacs.org It is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom, leading to isothiocyanate (M-NCS) or thiocyanate (M-SCN) complexes, respectively. redalyc.orgresearchgate.net The choice of bonding mode is often dictated by the Hard and Soft Acids and Bases (HSAB) theory. Hard metal cations tend to form N-bonded complexes, while softer metal cations favor S-bonded complexes. wikipedia.org This versatile coordination behavior, along with its ability to act as a bridging ligand, allows for the formation of a diverse array of mononuclear, binuclear, and polymeric metal complexes with varied structures and properties. researchgate.netsemanticscholar.org
The thiocyanate ligand's influence extends to the electronic and magnetic properties of the resulting complexes. It is generally considered a weak-field ligand, which typically results in high-spin complexes for first-row transition metals. wikipedia.org The nature of the metal-thiocyanate bond significantly impacts the complex's stability, color, and reactivity.
Overview of Iron-Thiocyanate Complexes: Historical and Contemporary Research Significance
The study of iron-thiocyanate complexes has a rich history, dating back to the early 19th century with Jöns Jacob Berzelius's observations of the intense coloration of ferric thiocyanate solutions. The deep blood-red color of iron(III) thiocyanate complexes has been a cornerstone of qualitative and quantitative analytical chemistry for the detection of ferric ions for over a century. wikipedia.orgacs.orgresearchgate.net This characteristic color arises from a ligand-to-metal charge transfer (LMCT) transition.
Historically, research predominantly focused on iron(III) thiocyanate complexes due to their analytical applications. acs.org However, with advancements in coordination chemistry and spectroscopic techniques, the iron(II) derivative, [Fe(SCN)4]2-, emerged as a subject of significant interest in the mid-20th century.
Contemporary research continues to explore the multifaceted nature of iron-thiocyanate complexes. Studies delve into their synthesis, structural characterization, and the subtle interplay of factors like pH, solvent, and the presence of other ligands that influence the formation and stability of various species, including [Fe(SCN)(H2O)5]2+, Fe(SCN)3, [Fe(SCN)4]-, and [Fe(SCN)6]3-. cdnsciencepub.com The equilibrium between these species is highly sensitive and serves as a classic system for studying chemical equilibria. Modern investigations also focus on their potential applications in areas such as catalysis and materials science. researchgate.net
Scope and Objectives of Academic Research on the Fe(SCN)4 Complex
Academic research on the tetrathiocyanatoferrate(II) complex, [Fe(SCN)4]2-, is driven by several key objectives aimed at a deeper understanding of its fundamental chemical properties. A primary focus is the synthesis and characterization of this complex, often under controlled, non-aqueous conditions to ensure its stability. Researchers employ a variety of spectroscopic techniques, including infrared (IR) and UV-Vis spectroscopy, to elucidate its structure and bonding.
A significant area of investigation revolves around understanding the ligand field theory and the HSAB principle as exemplified by [Fe(SCN)4]2-. As a borderline Lewis acid, the Fe2+ ion's preference for the softer sulfur donor of the thiocyanate ligand is a key point of study. This leads to investigations into its tetrahedral or pseudotetrahedral geometry and its high-spin electronic configuration, which influences its magnetic properties.
Furthermore, research aims to compare the properties of [Fe(SCN)4]2- with its iron(III) counterpart, [Fe(SCN)4]-, and with analogous tetrathiocyanato complexes of other transition metals like cobalt(II) and nickel(II). These comparative studies provide valuable insights into the influence of the metal's oxidation state and identity on the resulting complex's structure, stability, and reactivity. The study of ligand substitution reactions, where thiocyanate is displaced by other ligands, is also crucial for understanding its relative stability and reaction kinetics.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4FeN4S4-2 |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
iron(2+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Fe/c4*2-1-3;/h4*3H;/q;;;;+2/p-4 |
InChI Key |
DOFGCAZFAUDGLK-UHFFFAOYSA-J |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+2] |
Origin of Product |
United States |
Coordination Environment and Structural Elucidation of Fe Scn 4
Theoretical Frameworks for Chemical Bonding Analysis
The electronic structure and bonding in [Fe(SCN)₄]²⁻ can be rationalized through two primary theoretical models: Ligand Field Theory and Molecular Orbital Theory. These frameworks provide insights into the d-orbital splitting and the nature of the iron-ligand interactions.
Ligand Field Theory and Crystal Field Splitting in Thiocyanate (B1210189) Complexes
Ligand Field Theory (LFT) is an extension of Crystal Field Theory that incorporates aspects of covalent bonding. For the [Fe(SCN)₄]²⁻ complex, the central Fe(II) ion, a d⁶ metal, is coordinated by four thiocyanate (SCN⁻) ligands. The thiocyanate ligand is considered a weak-field ligand, leading to a small crystal field splitting energy (Δ).
In a tetrahedral geometry, which is commonly observed for this complex, the d-orbitals split into two sets: a lower energy e set (dₓ²₋ᵧ² and d₂²) and a higher energy t₂ set (dxy, dxz, and dyz). Due to the weak-field nature of the SCN⁻ ligands, the crystal field splitting is small, resulting in a high-spin electronic configuration for the Fe(II) center. This means that the electrons will occupy the d-orbitals to maximize spin multiplicity, leading to a configuration of e³t₂³. The high-spin nature of the complex influences its magnetic properties and reactivity.
The preference for a tetrahedral geometry can also be understood in the context of the Hard-Soft Acid-Base (HSAB) principle. Fe²⁺ is a borderline Lewis acid, and it preferentially binds to the softer sulfur atom of the thiocyanate ligand rather than the harder nitrogen atom.
Molecular Orbital Theory Applications to Iron-Thiocyanate Interactions
Molecular Orbital (MO) theory provides a more detailed picture of the bonding in [Fe(SCN)₄]²⁻ by considering the overlap of metal and ligand orbitals to form molecular orbitals. The interaction between the Fe(II) 3d, 4s, and 4p orbitals and the appropriate symmetry-adapted linear combinations (SALCs) of the thiocyanate ligand orbitals results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals.
Studies employing photodetachment photoelectron spectroscopy on gas-phase [Fe(SCN)₄]²⁻ and related complexes have provided direct experimental evidence for the electronic structure. acs.orgacs.orgresearchgate.net These investigations have revealed an "inverted level scheme" for such [1Fe] Fe-S complexes, where the spin majority Fe 3d electron signals are observed at much higher binding energies than the minority spin Fe 3d electron signals. acs.orgresearchgate.net This observation is independent of the oxidation state and coordination number and is a general feature of these types of complexes. acs.orgresearchgate.net The spectra show a weak threshold feature corresponding to the detachment of the minority spin Fe 3d electron (FeII(3d⁶) → FeIII(3d⁵)). acs.orgacs.org
Experimental Structural Characterization Techniques
The precise arrangement of atoms in the [Fe(SCN)₄]²⁻ complex is determined using various experimental methods, both in the solid state and in solution.
X-ray Crystallography of Solid-State Analogues
X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline materials. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal of a salt containing the [Fe(SCN)₄]²⁻ anion, the precise positions of the iron, sulfur, carbon, and nitrogen atoms can be determined. nih.govwikipedia.org These studies confirm the coordination of the iron(II) center by the sulfur atoms of the four thiocyanate ligands. The resulting geometry is typically found to be tetrahedral or pseudo-tetrahedral. The bond lengths and angles obtained from these studies provide valuable data for understanding the steric and electronic effects within the complex.
| Parameter | Description |
| Technique | X-ray crystallography is the primary method for determining the atomic and molecular structure of a crystal. wikipedia.org |
| Process | A purified sample is crystallized, and the crystals are exposed to an X-ray beam. The resulting diffraction patterns provide information about the crystal packing and the size of the repeating unit. nih.gov |
| Data Obtained | The intensities of the diffraction spots are used to calculate an electron density map, from which the molecular structure is built and refined. nih.gov |
Solution-Phase Structural Probes and Radial Distribution Functions
While X-ray crystallography provides detailed information about the solid-state structure, techniques such as X-ray absorption spectroscopy (XAS) and scattering methods are used to probe the structure of [Fe(SCN)₄]²⁻ in solution. These methods can provide information about the average coordination number and bond distances around the iron center. The analysis of the extended X-ray absorption fine structure (EXAFS) region of the XAS spectrum can yield radial distribution functions, which describe the probability of finding an atom at a certain distance from the central iron atom. These solution-phase studies are crucial for understanding the behavior of the complex in a chemical or biological environment.
Isomerism and Stereochemistry of Tetrathiocyanatoferrate(II/III)
Isomers are molecules that have the same molecular formula but different arrangements of atoms. iunajaf.edu.iqstereoelectronics.org The [Fe(SCN)₄]²⁻ complex can exhibit certain types of isomerism.
Linkage Isomerism: The thiocyanate ligand is ambidentate, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). This gives rise to the possibility of linkage isomerism. In the case of [Fe(SCN)₄]²⁻, the iron(II) ion, being a borderline acid, preferentially coordinates to the soft sulfur donor atom. However, coordination through nitrogen to form [Fe(NCS)₄]²⁻ is also possible, particularly with harder metal ions.
Stereoisomerism: Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.orgunits.it For a tetrahedral complex like [Fe(SCN)₄]²⁻ with four identical ligands, classical stereoisomerism (enantiomers) is not possible as the molecule possesses multiple planes of symmetry and is therefore achiral. iunajaf.edu.iqunits.it However, if different ligands were present, creating a chiral center, then optical isomerism could occur. units.it
Linkage Isomerism (N-bonded vs. S-bonded Thiocyanate)
Linkage isomerism is a critical feature in the chemistry of the [Fe(SCN)₄]²⁻ complex. This isomerism arises because the thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it possesses two different donor atoms and can bind to the central metal ion in more than one way. purdue.edunumberanalytics.comwikipedia.org
The two possible coordination modes for the thiocyanate ligand are:
N-bonded (Isothiocyanato): The ligand coordinates through its nitrogen atom (Fe-NCS).
S-bonded (Thiocyanato): The ligand coordinates through its sulfur atom (Fe-SCN).
The preference for one bonding mode over another is often explained by the Hard and Soft Acids and Bases (HSAB) principle. The Fe(II) ion is considered a borderline Lewis acid. It does not show a strong preference for the hard nitrogen donor or the soft sulfur donor, making the existence of both linkage isomers plausible under different conditions. In contrast, the harder Fe(III) ion typically favors coordination with the harder nitrogen atom. numberanalytics.com
Research on related iron-thiocyanate compounds provides insight into this isomerism. For example, studies on ferric complexes have shown that while K₃Fe(SCN)₆ contains S-bonded ligands, Fe(NCS)₃·6H₂O features N-bonded ligands. nih.gov Furthermore, external factors can influence the bonding. It has been demonstrated that high pressure can cause an irreversible isomerization from the S-bonded (thiocyanato) to the N-bonded (isothiocyanato) form in certain iron-thiocyanate complexes. nih.gov
The distinct bonding modes result in different structural and spectroscopic properties. The table below summarizes the characteristics of these linkage isomers.
| Property | N-bonded (Isothiocyanato) | S-bonded (Thiocyanato) |
| Formula Fragment | Fe-NCS | Fe-SCN |
| Donor Atom | Nitrogen | Sulfur |
| Fe-Ligand Bond Angle | The Fe-N-C angle tends to be more linear (approaching 180°). iosrjournals.org | The Fe-S-C angle is typically more bent (around 100-110°). |
| Vibrational Spectra | The C-N stretching frequency is generally lower. | The C-N stretching frequency is generally higher. |
| Vibrational Spectra | The C-S stretching frequency is generally higher. | The C-S stretching frequency is generally lower. |
This table presents generalized properties based on known thiocyanate complexes.
Geometric Isomerism in Iron(II/III) Tetrathiocyanate Complexes
Geometric isomerism, such as cis-trans isomerism, describes how ligands can be arranged differently in space around a central metal ion, leading to distinct molecular geometries. However, this type of isomerism is not possible for the [Fe(SCN)₄]²⁻ complex. vedantu.comquora.com
The reason lies in its tetrahedral geometry. In a tetrahedral complex of the type MA₄, where 'M' is the central metal and 'A' represents four identical ligands, all four ligand positions are spatially and chemically equivalent. doubtnut.comdoubtnut.com The angle between any two ligands is consistently approximately 109.5°. doubtnut.com Consequently, it is impossible to create a distinct, non-superimposable arrangement by swapping the positions of the thiocyanate ligands. Any orientation of the four ligands around the central iron atom can be rotated to become identical to any other orientation. Therefore, no geometric isomers exist for [Fe(SCN)₄]²⁻. doubtnut.com
Electronic Structure and Spectroscopic Investigations of Fe Scn 4
Electronic Transitions and Ligand Field Spectroscopy
The electronic spectrum of [Fe(SCN)₄]²⁻ is dictated by the arrangement of its d-electrons, which is a direct consequence of the coordination geometry and the electronic influence of the thiocyanate (B1210189) ligands. In accordance with the Hard-Soft Acid-Base (HSAB) theory, the borderline Fe²⁺ acid preferentially coordinates to the soft sulfur atom of the thiocyanate ligand, resulting in a tetrahedral [Fe(SCN)₄]²⁻ geometry.
In a tetrahedral ligand field, the five d-orbitals split into a lower energy, doubly degenerate 'e' set and a higher energy, triply degenerate 't₂' set. For a d⁶ iron(II) center, a high-spin configuration (t₂³e³) is adopted. According to the Orgel diagram for a d⁶ ion in a tetrahedral field, one spin-allowed d-d transition, corresponding to the excitation of an electron from the e set to the t₂ set (⁵E → ⁵T₂), is predicted. However, these transitions in tetrahedral complexes are often weak. uwimona.edu.jmlibretexts.org
The UV-Visible spectrum of [Fe(SCN)₄]²⁻ is dominated by a more intense, broad absorption band located in the 450–500 nm region. This feature is not a d-d transition but is assigned to a ligand-to-metal charge transfer (LMCT) band. core.ac.uk In this process, an electron is excited from a sulfur-based orbital of the SCN⁻ ligand to a d-orbital of the Fe(II) center. The high intensity of this band (ε ≈ 1500 M⁻¹cm⁻¹) often obscures the much weaker spin-allowed d-d transition.
| Spectroscopic Data for [Fe(SCN)₄]²⁻ | |
| Transition Type | Ligand-to-Metal Charge Transfer (LMCT) |
| Absorption Maximum (λₘₐₓ) | 450 - 500 nm |
| Molar Absorptivity (ε) | ~1500 L·mol⁻¹·cm⁻¹ |
| Predicted d-d Transition | ⁵E → ⁵T₂ |
The thiocyanate ligand (SCN⁻) is positioned in the low-to-moderate range of the spectrochemical series, classifying it as a weak-field ligand. researchgate.net The magnitude of the ligand field splitting energy for a tetrahedral complex (Δt) is inherently smaller than for an octahedral complex (Δt ≈ 4/9 Δo). libretexts.org The combination of a weak-field ligand and a tetrahedral geometry results in a small splitting energy that is less than the electron pairing energy (P). Consequently, electrons occupy the d-orbitals to maximize the number of unpaired electrons, leading to a high-spin complex, as predicted by Hund's rule. numberanalytics.comnumberanalytics.com The high-spin nature (S=2) of [Fe(SCN)₄]²⁻ is a direct result of the weak ligand field exerted by the four S-coordinated thiocyanate ligands.
UV-Visible Spectroscopy for d-d Transitions and Charge Transfer Bands
Vibrational Spectroscopy for Bonding Mode Assignment and Structural Insights
Vibrational spectroscopy is a powerful tool for determining the bonding mode of the ambidentate thiocyanate ligand. The SCN⁻ ion can coordinate to a metal through the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or bridge between two metal centers. The frequencies of the C≡N and C-S stretching modes are particularly sensitive to the coordination mode.
The bonding mode in thiocyanate complexes can be readily distinguished using IR spectroscopy. For the free SCN⁻ ion, the C≡N stretching vibration (ν(C≡N)) appears around 2050–2075 cm⁻¹. When coordinated through the sulfur atom (M-SCN), this frequency typically increases to above 2100 cm⁻¹. researchgate.net In contrast, coordination through the nitrogen atom (M-NCS) results in a smaller shift, with ν(C≡N) appearing in the 2080–2095 cm⁻¹ range. scispace.com For [Fe(SCN)₄]²⁻, the ν(C≡N) stretch is observed between 2080–2100 cm⁻¹, which is indicative of S-bonding, consistent with HSAB principles.
The C-S stretching frequency (ν(C-S)) provides complementary evidence. The free ion ν(C-S) is near 750 cm⁻¹. scispace.com Upon S-coordination, this frequency generally decreases to the 690-720 cm⁻¹ region. Conversely, N-coordination causes an increase in the ν(C-S) frequency to the 780-860 cm⁻¹ range. scispace.com The observed frequencies for iron(II) thiocyanate complexes confirm the Fe-S bonding mode.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the coordination sphere, including the metal-ligand stretching modes, which are often weak in the IR spectrum. The vibrational frequencies of the SCN⁻ ligand in KNCS are observed at 2052 cm⁻¹ (ν(C≡N)), 748 cm⁻¹ (ν(C-S)), and 484 cm⁻¹ (δ(NCS) bend). researchgate.net Upon coordination to a high-spin iron(II) center, these frequencies shift, with the stretching modes showing average increases. researchgate.net For S-bonded complexes like [Hg(SCN)₄]²⁻, the ν(C-S) downshifts to around 710 cm⁻¹ while the ν(C≡N) upshifts to ~2100 cm⁻¹. mdpi.com These patterns, when applied to [Fe(SCN)₄]²⁻, corroborate the Fe-S coordination. Furthermore, Raman studies can provide insights into solvation effects and the stability of the complex in different media.
| Vibrational Frequencies (cm⁻¹) for Thiocyanate Bonding Modes | |||
| Vibrational Mode | Free SCN⁻ Ion | M-NCS (N-bonded) | M-SCN (S-bonded) |
| ν(C≡N) | ~2050 - 2075 | ~2080 - 2095 scispace.com | > 2100 researchgate.net |
| ν(C-S) | ~748 - 750 scispace.comresearchgate.net | ~780 - 860 scispace.com | ~690 - 720 scispace.com |
| δ(NCS) | ~484 researchgate.net | ~470 - 490 mdpi.com | ~440 - 460 mdpi.com |
Infrared Spectroscopy (ν(C≡N) and ν(C-S) Vibrational Modes)
Magnetic Properties and Spin State Analysis
The magnetic properties of [Fe(SCN)₄]²⁻ are a direct reflection of its electronic structure. As established by ligand field theory and spectroscopic data, the complex features a tetrahedral Fe(II) center. The weak ligand field of the SCN⁻ ligands results in a high-spin d⁶ electron configuration (e³t₂³), which contains four unpaired electrons. numberanalytics.com
This large number of unpaired electrons makes the complex paramagnetic. The spin-only magnetic moment (μₛₒ) can be calculated using the formula:
μₛₒ = √[n(n+2)]
where 'n' is the number of unpaired electrons. For n=4, the calculated spin-only magnetic moment is 4.90 Bohr Magnetons (B.M.). numberanalytics.com Experimentally measured magnetic moments for high-spin octahedral and tetrahedral Fe(II) complexes are typically higher, falling in the range of 5.1 to 5.5 B.M. nih.gov This increase is due to a significant orbital contribution to the magnetic moment, which arises from the spin-orbit coupling of the ⁵T₂ ground term (in the case of octahedral symmetry) or the excited term (for tetrahedral). For instance, the related high-spin complex [Fe(tach-6-Mepyr)]²⁺ has a measured magnetic moment of 5.46 B.M. nih.gov
For high-spin systems with S > 1/2, the spin sublevels can be split even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). This splitting is described by the axial (D) and rhombic (E) parameters. Magnetic studies on related high-spin iron(II) thiocyanate-bridged isomers revealed significant ZFS at low temperatures, with |D| values as high as 37.45 cm⁻¹, confirming substantial magnetic anisotropy. nih.gov
| Magnetic Properties of High-Spin Fe(II) | |
| Metal Ion | Fe(II) |
| d-Electron Configuration | d⁶ |
| Spin State | High-Spin |
| Number of Unpaired Electrons (n) | 4 |
| Spin Quantum Number (S) | 2 |
| Calculated Spin-Only Magnetic Moment (μₛₒ) | 4.90 B.M. numberanalytics.com |
| Typical Experimental Magnetic Moment | 5.1 - 5.5 B.M. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron(II) Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying chemical species that have unpaired electrons (i.e., are paramagnetic). nih.gov While the outline specifies iron(III), the subject compound is an iron(II) complex. High-spin iron(II) (a d⁶ ion) has a total spin S=2 and is paramagnetic. However, as a non-Kramers ion (an ion with an integer spin), it presents considerable challenges for conventional EPR spectroscopy. nationalmaglab.org The EPR transitions for non-Kramers ions are often "forbidden" in the absence of a significant zero-field splitting (ZFS), which lifts the degeneracy of the spin levels even without an external magnetic field. nationalmaglab.org Consequently, EPR spectra of high-spin Fe(II) can be difficult to observe or may require specialized high-frequency and high-field instrumentation (HFEPR). nationalmaglab.org
In contrast, high-spin iron(III) (a d⁵ ion, S=5/2) is a Kramers ion and typically yields EPR spectra with distinct features, often with g-values near 4.3 and 2.0, which arise from the splitting of its spin states in rhombic or axial environments. unam.mx
Due to the challenges in directly observing the EPR signal of the Fe(II) center in many complexes, researchers often employ a strategy of doping the Fe(II) host lattice with a small amount of an EPR-active Kramers ion like Mn²⁺ (S=5/2) or Cu²⁺ (S=1/2). The EPR spectrum of the dopant ion then acts as a sensitive probe of the structural and electronic environment of the host complex. This is particularly useful in studying spin crossover (SCO) materials, where the Fe(II) host becomes diamagnetic (EPR silent) in the low-spin state, causing a dramatic change in the dopant's EPR signal.
For instance, in a study of the SCO complex Fe(btr)₂(SCN)₂·H₂O doped with Cu²⁺, well-resolved EPR spectra were observed only below the spin transition temperature, when the iron(II) host was in its diamagnetic low-spin state. nationalmaglab.org The analysis of the copper signal provided detailed information about the structure of the complex in this state. nationalmaglab.org
The spin Hamiltonian parameters, which describe the energy levels of the paramagnetic center, are key to interpreting EPR spectra. For a high-spin Fe(II) system, these parameters include the g-tensor and the zero-field splitting parameters D (axial) and E (rhombic). HFEPR studies on the well-characterized high-spin complex [Fe(H₂O)₆]SiF₆ have allowed for an accurate determination of these values, providing a benchmark for understanding ferrous ions. nationalmaglab.org
Table 1: Representative Spin Hamiltonian Parameters for High-Spin Fe(II) and Related Doped Systems
| Complex | Spin State (S) | g-values | Zero-Field Splitting (D) (cm⁻¹) | Reference |
|---|---|---|---|---|
| [Fe(H₂O)₆]SiF₆ | 2 | g = [2.099, 2.151, 1.997] | +11.95 | nationalmaglab.org |
| [Fe(H₂O)₆]SiF₆ (Fe(II) doped in Zn host) | 2 | g = [2.25, 2.22, 2.23] | +13.42 | nationalmaglab.org |
| Cu²⁺ doped in Fe(btr)₂(SCN)₂·H₂O (low-T phase) | 1/2 (Cu²⁺) | g‖ = 2.280, g⊥ = 2.057 | N/A | nationalmaglab.org |
Investigations of High-Spin/Low-Spin Equilibria and Spin Crossover Phenomena
Iron(II) (d⁶) complexes can exist in one of two spin states: a high-spin (HS) state with four unpaired electrons (S=2) or a low-spin (LS) state with no unpaired electrons (S=0). libretexts.org This phenomenon arises when the energy difference between the t₂g and eg orbitals, known as the ligand field splitting energy (Δ), is comparable to the mean spin-pairing energy (P). libretexts.org Ligands like thiocyanate (SCN⁻) are of intermediate field strength, and many Fe(II)-thiocyanate complexes are therefore situated near this energetic boundary. mdpi.comwikipedia.org
Such complexes can exhibit spin crossover (SCO), where the spin state of the metal center can be switched from LS to HS (or vice versa) by external stimuli like temperature, pressure, or light irradiation. libretexts.org This transition is accompanied by significant changes in magnetic properties, color, and molecular structure.
Several Fe(II)-thiocyanate complexes have been investigated for their SCO behavior:
[Fe(dpea)₂(NCS)₂] : This complex, where 'dpea' is 2,2'-dipyridyl-N-ethylamine, displays a complete and gradual spin transition from high-spin to low-spin centered at a temperature (T₁/₂) of 229 K. mdpi.com
[{Fe(tpc-OMe)(NCS)(μ-NCS)}ₙ] : A one-dimensional polymer where the Fe(II) ions are bridged by thiocyanate ligands, this compound shows a sharp and cooperative spin transition around 199 K. acs.orgscispace.comnih.gov The sharpness of the transition indicates strong communication and interaction between the iron centers in the polymer chain. acs.orgnih.gov
[Fe(bpp)₂(NCS)₂]·2H₂O : In this complex, where 'bpp' is 2,6-bis(pyrazol-3-yl)pyridine, an abrupt two-step spin transition is observed. researchgate.net The transition cycle also exhibits hysteresis, meaning the transition temperature upon cooling is different from the transition temperature upon heating, a property of interest for molecular memory devices. researchgate.net
The nature of the spin transition (gradual vs. abrupt) and the transition temperature are highly sensitive to the molecular and supramolecular structure, including the exact coordination geometry and intermolecular interactions. mdpi.com
Table 2: Spin Crossover Properties of Selected Fe(II)-Thiocyanate Complexes
| Complex | Transition Temperature (T₁/₂) | Transition Characteristics | Reference |
|---|---|---|---|
| [Fe(dpea)₂(NCS)₂] | 229 K | Complete, gradual | mdpi.com |
| I-[Fe(dppa)₂(NCS)₂] | 211 K | Gradual | mdpi.com |
| [{Fe(tpc-OMe)(NCS)(μ-NCS)}ₙ] | ~199 K | Sharp, cooperative, narrow hysteresis (~1 K) | acs.orgnih.gov |
| [Fe(bpp)₂(NCS)₂]·2H₂O | Below room temperature | Abrupt, two-step, with hysteresis | researchgate.net |
Advanced Spectroscopic Techniques
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy is a powerful element-specific technique that probes the electronic structure and local geometric environment of an absorbing atom. In the context of iron complexes, Fe L-edge (2p → 3d transitions) XAS is particularly sensitive to the spin state and covalency of the iron center.
A study on the SCO complex Fe(phen)₂(NCS)₂ demonstrated the utility of this technique. mdpi.com The Fe L₂,₃-edge XAS spectra were recorded at 300 K (where the complex is HS) and 110 K (where it is LS). A remarkable change was observed:
The spectrum at 110 K (LS state) shifted to higher energies compared to the 300 K spectrum (HS state). mdpi.com
The lineshapes of the L₂ and L₃ edges were significantly different between the two temperatures, reflecting the change in the 3d electronic configuration and the ligand field environment upon spin transition. mdpi.com
Interestingly, studies on some polymeric Fe(II) SCO systems have shown that soft X-ray irradiation can induce and trap the high-spin state even at temperatures far below the normal transition temperature, a phenomenon termed soft X-ray–induced excited spin state trapping (SOXIESST). mdpi.com This highlights the ability of X-rays not only to probe but also to perturb the system's electronic state.
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is an indispensable tool for studying iron-containing compounds. It provides precise information about the oxidation state, spin state, and coordination environment of the iron nucleus. carleton.edu The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). carleton.eduuni-leipzig.de
Isomer Shift (δ): This parameter is related to the s-electron density at the nucleus and is highly sensitive to the oxidation state.
Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient (EFG) at the nucleus. It is sensitive to the spin state and the symmetry of the coordination environment. uni-leipzig.de
For iron(II) complexes, these parameters are distinct for the HS and LS states:
High-Spin Fe(II) (S=2): Typically exhibits a large isomer shift (δ ≈ 0.9–1.3 mm/s) and a large quadrupole splitting (ΔEQ ≈ 2.0–3.5 mm/s). The large ΔEQ is due to an unbalanced electron population in the t₂g orbitals and the contribution from the "sixth" d-electron.
Low-Spin Fe(II) (S=0): Shows a much smaller isomer shift (δ ≈ 0.2–0.5 mm/s) and a smaller quadrupole splitting (ΔEQ ≈ 0–0.8 mm/s). The t₂g orbitals are symmetrically filled (t₂g⁶), leading to a low EFG and thus a small splitting.
In SCO complexes, Mössbauer spectroscopy can be used to track the population of HS and LS states as a function of temperature. The spectrum will show a superposition of two distinct quadrupole doublets corresponding to the HS and LS species, with their relative areas changing with temperature.
Table 3: Typical ⁵⁷Fe Mössbauer Parameters for Iron(II) Spin States
| Spin State | Isomer Shift (δ) (mm/s vs. α-Fe) | Quadrupole Splitting (ΔEQ) (mm/s) |
|---|---|---|
| High-Spin (S=2) | ~0.9 – 1.3 | ~2.0 – 3.5 |
| Low-Spin (S=0) | ~0.2 – 0.5 | ~0.0 – 0.8 |
Thermodynamics and Kinetics of Fe Scn 4 Complex Formation and Reactivity
Complexation Equilibria and Stability Constants
Fe²⁺(aq) + 4SCN⁻(aq) ⇌ [Fe(SCN)₄]²⁻(aq)
β₄ = [[Fe(SCN)₄]²⁻] / ([Fe²⁺][SCN⁻]⁴)
Determination Methods (e.g., Spectrophotometric Titration, Potentiometry)
The stability constants of iron-thiocyanate complexes are commonly determined using spectrophotometric methods. scribd.comscribd.comcerritos.educdnsciencepub.comcdnsciencepub.comresearchgate.netlibretexts.org This is due to the intense color of the complexes, which allows for the measurement of their concentration using absorbance readings. scribd.comcerritos.eduresearchgate.netu-szeged.hu
Spectrophotometric Titration: In this method, the absorbance of a solution containing iron(III) ions is measured as a thiocyanate (B1210189) solution of known concentration is incrementally added. scribd.comcerritos.educdnsciencepub.comresearchgate.net By plotting the absorbance against the concentration of the added ligand, the stoichiometry of the complex and its stability constant can be determined. scribd.comcdnsciencepub.comresearchgate.net The data is often analyzed using methods like the method of continuous variations (Job's method) or by fitting the data to theoretical models. scribd.com
Potentiometry: Potentiometric techniques can also be employed to determine stability constants. scispace.com This method involves measuring the potential of an electrode that is sensitive to the concentration of one of the ions involved in the equilibrium, such as the ferric ion. As the thiocyanate ligand is added, the concentration of free ferric ions decreases, leading to a change in the electrode potential. From these potential measurements, the equilibrium concentrations of the species can be calculated, and thus the stability constant can be determined. scispace.com
Influence of Ionic Strength, pH, and Temperature on Equilibrium
The equilibrium and therefore the stability of the [Fe(SCN)4]2- complex are significantly influenced by the conditions of the solution.
Ionic Strength: The ionic strength of the solution affects the activity coefficients of the ions involved in the equilibrium. lasalle.edu Generally, an increase in ionic strength will alter the measured stability constant. cdnsciencepub.comcdnsciencepub.comlasalle.edu To obtain thermodynamically relevant stability constants, experiments are often conducted at various ionic strengths and the results are extrapolated to zero ionic strength. cdnsciencepub.comresearchgate.net For instance, studies on the related Fe(SCN)²⁺ complex have shown that the equilibrium constant varies with ionic strength. cdnsciencepub.comresearchgate.net
Temperature: Temperature has a direct effect on the equilibrium constant. The formation of the iron(III) thiocyanate complex is an exothermic process, meaning that an increase in temperature will shift the equilibrium to the left, favoring the reactants and thus decreasing the stability constant. scienceready.com.au Conversely, at lower temperatures, the formation of the complex is more favorable. scienceready.com.au
Reaction Mechanisms of Formation and Dissociation
The formation and dissociation of the [Fe(SCN)4]2- complex are rapid processes, and understanding their mechanisms provides insight into the reactivity of the complex.
Stopped-Flow Kinetic Studies and Rate Law Determination
Due to the high speed of the formation and dissociation reactions of iron-thiocyanate complexes, stopped-flow spectrophotometry is a crucial technique for studying their kinetics. u-szeged.hunova.edupomona.eduscience.gov This method allows for the rapid mixing of reactant solutions and the monitoring of the change in absorbance over very short timescales, typically in the millisecond range. u-szeged.hupomona.edu
Kinetic studies on the formation of the initial Fe(SCN)²⁺ complex have revealed a rate law that is dependent on the concentrations of both Fe³⁺ and SCN⁻ ions, and also on the hydrogen ion concentration. williams.edu The forward rate law for the formation of Fe(SCN)²⁺ has been determined to be: d[FeSCN²⁺]/dt = (k₁ + k₂/[H⁺])[Fe³⁺][SCN⁻] williams.edu
This rate law suggests two parallel pathways for the formation of the complex. One path involves the direct reaction of Fe³⁺ with SCN⁻, while the other involves the reaction of the hydrolyzed species, Fe(OH)²⁺, with SCN⁻. nova.eduwilliams.edu
Solvent Exchange and Ligand Substitution Mechanisms
The formation of the [Fe(SCN)4]2- complex is a type of ligand substitution reaction, where water molecules in the coordination sphere of the aqueous iron(II) ion are replaced by thiocyanate ligands. libretexts.orglibretexts.orgyoutube.com The mechanism of these substitution reactions can be broadly classified as associative, dissociative, or interchange. libretexts.orgyoutube.comsolubilityofthings.com
Associative Mechanism (A): The incoming ligand binds to the metal center to form an intermediate with a higher coordination number, after which the leaving ligand detaches. libretexts.orgyoutube.com
Dissociative Mechanism (D): A ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.orgyoutube.com
Interchange Mechanism (I): The incoming ligand enters the coordination sphere at the same time as the leaving ligand departs, without a distinct intermediate. This can be further divided into associative interchange (Ia) and dissociative interchange (Id) depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving ligand in the transition state. libretexts.org
For octahedral complexes like the aquated Fe(II) ion, ligand substitution reactions are often proposed to proceed through a dissociative or interchange mechanism. libretexts.orgslideshare.net The rate of solvent (water) exchange is a key factor in determining the rate of ligand substitution. If the rate of substitution is much slower than the rate of solvent exchange, a dissociative mechanism is likely.
Thermodynamic Parameters of Formation (Enthalpy and Entropy)
The thermodynamic parameters of formation, enthalpy (ΔH°) and entropy (ΔS°), provide valuable information about the driving forces behind the formation of the [Fe(SCN)4]2- complex. These parameters can be determined from the temperature dependence of the stability constant using the van't Hoff equation.
For the related FeSCN²⁺ complex, the formation has been reported to be exothermic, with a negative enthalpy change. bartleby.com One study reported an experimental enthalpy of formation of -6.44 kJ/mol. bartleby.com Another source indicates a value of -4.66 kJ/mol. bartleby.com The entropy change for the formation of FeSCN²⁺ has been reported with an experimental value of 20 J/mol·K and a known value of 25.81 J/mol·K. bartleby.com A separate experimental investigation reported a much larger negative enthalpy change of -45.9 kJ/mol and an entropy change of -114 J/mol·K for the reaction between ammonium (B1175870) thiocyanate and iron nitrate. reddit.com The discrepancies in these values highlight the sensitivity of thermodynamic parameters to experimental conditions and the specific reaction being studied.
The negative enthalpy change indicates that the formation of the iron-thiocyanate bond is an energetically favorable process. The entropy change reflects the change in disorder of the system upon complex formation.
Table of Thermodynamic Data for FeSCN²⁺ Formation
| Parameter | Experimental Value 1 | Literature Value 1 | Experimental Value 2 |
| ΔH° (kJ/mol) | -6.44 ± error bartleby.com | -4.66 bartleby.com | -45.9 reddit.com |
| ΔS° (J/mol·K) | 20 ± error bartleby.com | 25.81 bartleby.com | -114 reddit.com |
Redox Chemistry and Electron Transfer Pathways Involving Iron(II/III) Thiocyanate
The redox chemistry of iron-thiocyanate complexes is multifaceted, primarily revolving around the interconversion of the iron(II) and iron(III) oxidation states. The tetrathiocyanatoferrate(II) anion, [Fe(SCN)4]2-, is a key species in this system. Its redox behavior is intrinsically linked to its iron(III) counterpart, [Fe(SCN)4]-, and is influenced by the dual role of the thiocyanate ion, which acts as both a coordinating ligand and a potential reducing agent. The electron transfer processes can occur through various pathways, dictated by the reaction environment, including the solvent and the presence of external oxidants or reductants.
The oxidation of the high-spin [Fe(SCN)4]2- complex to the corresponding Fe(III) species represents a fundamental redox transformation. This process can be studied using electrochemical techniques like cyclic voltammetry, which elucidates the thermodynamic and kinetic parameters of the electron transfer. In dimethyl sulfoxide (B87167) (DMSO), the oxidation of Fe(II) by molecular oxygen is notably catalyzed by the thiocyanate ion. oup.com The rate of this autoxidation is second order with respect to the Fe(II) concentration and is also dependent on the square of the thiocyanate concentration. oup.com This indicates a complex mechanism where thiocyanate actively participates in the rate-determining step of the electron transfer from iron(II) to oxygen. oup.com
Conversely, the reduction of iron(III)-thiocyanate complexes to iron(II) is also a significant pathway. This reduction can be spontaneous, as the thiocyanate ligand itself can act as the electron donor. Research on the thermal auto-reduction of ferric thiocyanate in acidic solutions indicates that Fe(III)-thiocyanate species such as FeSCN2+ and Fe(SCN)2+ can react with another thiocyanate ion to produce ferrous ion (Fe(II)). researchgate.net This process suggests an inner-sphere electron transfer mechanism where a coordinated thiocyanate ligand transfers an electron to the Fe(III) center, resulting in the formation of Fe(II) and a thiocyanate radical (SCN·). This radical intermediate can subsequently dimerize to form thiocyanogen, (SCN)2, which may undergo further hydrolysis. researchgate.netupm.edu.my The reduction of Fe(III) complexed with thiocyanate to Fe(II) has also been observed to be catalyzed by activated carbon, where the thiocyanate ion is proposed as the primary source of electrons for the reduction. upm.edu.my
An alternative pathway, outer-sphere electron transfer, has been proposed for analogous systems. In the oxidation of thiocyanate by tris(1,10-phenanthroline)iron(III), the mechanism involves the initial formation of an ion-pair or precursor complex, [Fe(phen)3SCN]2+, followed by an outer-sphere electron transfer from a second, non-coordinated thiocyanate ion. researchgate.netcdnsciencepub.com This reaction is first-order in the Fe(III) complex and second-order with respect to the thiocyanate concentration. cdnsciencepub.com The rate of this reaction is inversely dependent on the hydrogen ion concentration, which is attributed to the protonation of SCN- to form the redox-inactive thiocyanic acid (HSCN). researchgate.netcdnsciencepub.com The rate constant for the electron transfer is directly correlated with the reduction potential of the iron complex, consistent with Marcus theory principles for outer-sphere reactions. cdnsciencepub.com While this study does not directly involve the [Fe(SCN)4]2- species, it provides a well-documented example of an outer-sphere pathway within the Fe(III)/SCN- system, which could be relevant under specific conditions.
Interactive Data Tables
Table 1: Electrochemical Parameters for the Fe(II)/Fe(III)-Thiocyanate Redox Couple
This table outlines the key parameters typically determined from cyclic voltammetry (CV) experiments for a redox couple like [Fe(SCN)4]2- / [Fe(SCN)4]-. The values are representative and illustrate the principles of electrochemical characterization.
| Parameter | Symbol | Description | Typical Observation for Fe(II)/Fe(III) Systems |
| Anodic Peak Potential | Epa | The potential at which the maximum current for the oxidation of [Fe(SCN)4]2- to [Fe(SCN)4]- is observed. | Varies with solvent and supporting electrolyte. |
| Cathodic Peak Potential | Epc | The potential at which the maximum current for the reduction of [Fe(SCN)4]- back to [Fe(SCN)4]2- is observed. | Varies with solvent and supporting electrolyte. |
| Formal Redox Potential | E°' | Calculated as (Epa + Epc)/2, it represents the thermodynamic potential of the redox couple under the experimental conditions. | The standard potential for the Fe(III)/Fe(II) aqua-ion couple is +0.77 V vs. SHE; ligation by thiocyanate modifies this value. upm.edu.my |
| Peak Potential Separation | ΔEp | The difference between the anodic and cathodic peak potentials (Epa - Epc). | For a reversible one-electron process, ΔEp is theoretically ~59 mV at room temperature. als-japan.com Larger values suggest quasi-reversible or irreversible kinetics. |
| Peak Current Ratio | ipa/ipc | The ratio of the anodic to cathodic peak currents. | A ratio of 1 indicates a stable redox couple where both species are preserved during the scan. chemijournal.com |
Table 2: Summary of Research Findings on Iron-Thiocyanate Redox Kinetics
This table summarizes detailed findings from kinetic studies on various iron-thiocyanate redox reactions.
| Reaction Studied | Key Findings and Proposed Mechanism | Rate Law | Rate Constant (k) | Reference(s) |
| Oxidation of Fe(II) by O2 in DMSO, catalyzed by SCN- | The reaction proceeds via both electron-transfer and hydrogen-atom-transfer mechanisms. The rate is catalyzed by both Cl- and SCN-. | Rate ∝ [Fe(II)]2 [O2] [SCN-]2 [H+] | Not explicitly stated. | oup.com |
| Reduction of Fe(III)-SCN complexes in the presence of activated carbon | Fe(III) is reduced to Fe(II). The reaction is first-order with respect to Fe(III). SCN- is proposed as the primary electron donor. | First-order with respect to Fe(III) | Not explicitly stated. Activation Enthalpy (ΔH‡) = 100 ± 10 kJ/mol. | upm.edu.my |
| Oxidation of SCN- by Tris(1,10-phenanthroline)iron(III) | An initial equilibrium forms [Fe(phen)3SCN]2+, followed by an outer-sphere electron transfer with a second SCN- ion. | Rate = k[Fe(phen)33+][SCN-]2 | The third-order rate constant increases with the reduction potential of the Fe(III) complex. | researchgate.netcdnsciencepub.com |
| Thermal auto-reduction of Fe(III)-SCN complexes | FeSCN2+ and Fe(SCN)2+ react with SCN- to form Fe(II). (SCN)2- is suggested as an intermediate. | Complex; involves multiple species. | Not explicitly stated. | researchgate.net |
Computational Chemistry and Theoretical Modeling of Fe Scn 4
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry
Density Functional Theory (DFT) has become a primary tool for investigating the properties of transition metal complexes like [Fe(SCN)₄]²⁻. researchgate.net DFT methods are instrumental in modeling the electronic structure and geometry, providing insights that are often complementary to experimental data. researchgate.netmdpi.com For iron complexes, DFT calculations can accurately predict structural parameters and the energy splitting between different spin states. acs.org
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.netmit.edu For iron complexes, a wide array of functionals have been tested to find the most reliable options for predicting geometry and spin-state energetics. researchgate.netub.edu
Pure functionals, such as BP86, OLYP, OPBE, and TPSS, have been shown to be more appropriate than hybrid functionals for geometry optimization of some iron-thiocyanate related systems. researchgate.net Conversely, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often favored for their ability to accurately predict electronic properties. mdpi.com The B3LYP functional is widely used, sometimes in a modified form like B3LYP*, which has been shown to provide reliable results for high-spin to low-spin energy gaps in Fe(II) complexes. researchgate.netresearchgate.net Other functionals noted for their performance with iron complexes include TPSSh, M06, and OPBE. ub.eduacs.orguit.no The choice can be critical, as different functionals may favor different spin states. researchgate.net
The selection of the basis set is equally important. For transition metals like iron, basis sets must be flexible enough to describe the complex electronic structure of the d-orbitals. Commonly used basis sets for iron atoms in these types of complexes include those of triple-ζ quality, such as def2-TZVPP, often paired with basis sets like 6-311G(d,p) for the lighter ligand atoms (C, N, S). uit.no Other studies have employed basis sets like 6-311++G**//6-31G* and the Los Alamos National Laboratory Double Zeta (LanL2DZ) effective core potential. researchgate.netznaturforsch.com Augmenting the basis set with polarization and diffuse functions is often necessary for an accurate description of the anionic complex and the Fe-S bonds. acs.org
Table 1: Performance of Selected DFT Functionals for Iron Complexes
| Functional | Type | Common Application/Finding | Reference(s) |
|---|---|---|---|
| BP86 | Pure (GGA) | Good for geometry optimization and redox potentials in Fe-SCN systems. | researchgate.net |
| B3LYP | Hybrid-GGA | Widely used; provides good estimation of geometry and stability. | |
| **B3LYP*** | Hybrid-GGA | Modified B3LYP; gives fairly reliable high-spin/low-spin energy gaps. | researchgate.net |
| TPSSh | Hybrid meta-GGA | Provides accurate spin-state energy gaps for many Fe(II) complexes. | ub.edu |
| OPBE | Pure (GGA) | Reported to give correct predictions of spin-state energies. | researchgate.netnih.govacs.org |
| M06 | Hybrid meta-GGA | Used for geometry and energy calculations of iron complexes. | uit.no |
The [Fe(SCN)₄]²⁻ complex contains an Fe(II) ion, which has a d⁶ electron configuration. In a tetrahedral field, as is expected for this complex, the d-orbitals split into a lower energy 'e' set and a higher energy 't₂' set. The thiocyanate (B1210189) ligand (SCN⁻) is considered a weak-field ligand, which typically results in a smaller energy gap between these orbital sets. Consequently, it is energetically more favorable for the electrons to occupy the higher energy orbitals individually before pairing up (Hund's rule), leading to a high-spin configuration.
Computational modeling is essential for quantifying the energy gap (ΔEHS-LS) between the high-spin (HS) and potential low-spin (LS) states. researchgate.net Photoelectron spectroscopy studies on related ferrous complexes provide direct evidence for the electronic structure, showing a weak, low binding energy feature corresponding to the detachment of the single minority spin Fe 3d electron, which is the highest occupied molecular orbital in the high-spin state. wpmucdn.comacs.org This observation supports the "inverted level scheme" predicted by spin-polarized calculations for such complexes. acs.org
DFT calculations can determine the relative energies of the different possible spin states (e.g., singlet, triplet, quintet for Fe(II)). For the [Fe(SCN)₄]²⁻ complex, the ground state is expected to be a high-spin quintet (S=2). Theoretical studies on various Fe(II) complexes have shown that functionals like OLYP, HCTH, and OPBE can provide reliable estimates of the HS-LS energy gaps. researchgate.net However, many functionals exhibit a systematic bias, often favoring the high-spin state. researchgate.net
Table 2: Calculated Relative Energies for Different Spin States of an Example Fe(II) Complex
| Spin State | Multiplicity | Relative Energy (eV) with B3LYP | Relative Energy (eV) with OPBE0 |
|---|---|---|---|
| Low-Spin | 1 (Singlet) | 0.79 | 1.61 |
| Intermediate-Spin | 3 (Triplet) | 0.92 | 1.42 |
| High-Spin | 5 (Quintet) | 0.00 | 0.11 |
Data adapted from a study on a reduced fac-[Fe(2-hydroxybenzophenone)₃]⁻ complex and is illustrative of typical energy differences between spin states. uit.no
Selection of Functionals and Basis Sets for Iron-Thiocyanate Systems
Ab Initio and Semi-Empirical Calculations
While DFT is the most common method, other computational techniques are also employed. Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate results but are computationally very expensive, limiting their use to smaller systems. mit.edu For transition metal complexes, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are often necessary for a quantitative determination of spin-state energy splittings (ΔEHL). acs.org Studies comparing DFT to CASPT2 for Fe(II) complexes have found that while DFT is well-suited for predicting geometries, CASPT2 is essential for accurately determining the energy gaps. acs.org
Semi-empirical methods, such as AM1 and ZINDO, use parameters derived from experimental data to simplify calculations. acs.org While much faster than DFT or ab initio methods, they are generally less accurate and are more suited for very large molecular systems or for providing initial qualitative insights. acs.org
Solvation Models and Their Impact on Calculated Properties
The properties of ionic species like [Fe(SCN)₄]²⁻ are significantly influenced by their solvent environment. Computational models account for this through various solvation models. researchgate.net The most common approaches are implicit (continuum) and explicit solvation models.
Implicit models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium. researchgate.net These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies on related iron-thiocyanate complexes have shown that solvent polarity has a significant effect on the stability of isomers, structural parameters, and frontier orbital energies. researchgate.net The presence of organic solvents like acetone (B3395972) can favor the formation of iron-thiocyanate complexes and increase their stability and molar absorptivity due to solvation effects. redalyc.orgresearchgate.net
Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach can model specific interactions like hydrogen bonding between the complex and the solvent, but it dramatically increases the computational cost. For the [Fe(SCN)₄]²⁻ anion, specific interactions with protic solvents could be important. Mössbauer studies on related iron(III) complexes have shown that solvation can lead to a change in the coordination number, with a solvent molecule binding to the iron center, which would fundamentally alter the calculated properties. scispace.com
Molecular Dynamics Simulations for Solution Behavior
To understand the dynamic behavior of [Fe(SCN)₄]²⁻ in solution, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing insights into structural fluctuations, solvent reorganization, and complex formation/dissociation dynamics.
By combining DFT with classical MD, a "semi-classical" or ab initio MD (AIMD) approach can be used. mdpi.com In this method, the forces between atoms are calculated "on-the-fly" using quantum mechanics (DFT). This allows for the simulation of chemical reactions and the breaking/forming of bonds in solution. For related Fe(II)-thiocyanate systems, such as [Fe(PM-BiA)₂(NCS)₂], MD simulations using a force field derived from DFT potential energy surfaces have been used to investigate the relative energies of HS and LS configurations in a crystal, and to assess the experimental phase diagram. mdpi.com Such simulations could be applied to [Fe(SCN)₄]²⁻ to study its stability, ligand exchange dynamics, and the structure of its solvation shell in different solvents.
Advanced Research Directions and Applications of Fe Scn 4 in Chemical Science
Role in Advanced Catalytic Systems
The catalytic potential of iron-thiocyanate systems is an emerging area of significant research interest, driven by the need for efficient, sustainable, and cost-effective catalysts. mdpi.comrsc.org While the isolated [Fe(SCN)₄]²⁻ complex is not a widely commercialized catalyst, research into related systems demonstrates the promise of the iron-thiocyanate motif in catalysis.
Atomically dispersed iron on a thiocyanate-modified carbon support (Fe/SCN) has been shown to be a highly effective catalyst for contaminant degradation. Studies have revealed that these catalysts can outperform cobalt-based analogues, an effect attributed to the strong Fe–S bonding that facilitates the catalytic cycle. Furthermore, inorganic metal thiocyanates are being explored for a range of catalytic reactions, including organophosphate hydrolysis and water photo-oxidation, highlighting the functional diversity of the thiocyanate (B1210189) ligand in catalytic design. acs.org
The interplay between iron's oxidation states within the thiocyanate coordination sphere is also relevant. For instance, activated carbon has been found to catalyze the reduction of Fe(III)-thiocyanate complexes to Fe(II), a process that involves the adsorption of the complex onto the carbon surface. upm.edu.my The development of such systems is part of a broader trend toward creating multifunctional catalysts that can simplify refining processes and reduce the need for multiple reaction stages. mdpi.com Future research may focus on designing nanostructured or metal-organic framework (MOF) catalysts incorporating the iron-thiocyanate unit to enhance selectivity and efficiency in green chemistry applications. mdpi.comresearchgate.net
Investigation as a Spectroscopic Probe in Complex Chemical Environments
The intense color of iron(III)-thiocyanate complexes, which arises from a ligand-to-metal charge transfer (LMCT) band, has long been exploited for the spectrophotometric determination of iron. wikipedia.orgnih.govisroset.orgisroset.org Advanced research now leverages this property to use these complexes as sensitive spectroscopic probes in intricate chemical systems.
One notable application is in the analysis of non-ionic surfactants. Polyoxyethylene-based surfactants can form extractable complexes with Fe(SCN)₃, enabling the spectrophotometric measurement of polymer concentrations at approximately 510 nm. This method demonstrates the utility of iron-thiocyanate systems in probing environments like micelles. The complex's sensitivity to its chemical surroundings also allows for the study of competitive ligand binding. For example, the addition of glutamate (B1630785) to an iron-thiocyanate solution leads to a color change as the thiocyanate ligand is displaced, a process that can be monitored spectrophotometrically to determine reaction kinetics and stability constants. researchgate.net
Modern analytical techniques like flow injection analysis (FIA) have incorporated iron-thiocyanate chemistry for high-throughput measurements. vdoc.pub The formation of tetrathiocyanatoferrate(III) can be monitored with a spectrophotometric detector to quantify iron in various samples. vdoc.pub The stability and spectroscopic signature of the complex are highly dependent on parameters such as solvent composition, pH, and ionic strength, which must be carefully controlled for accurate analysis. cdnsciencepub.comscielo.br
Table 1: Spectroscopic Applications of Iron-Thiocyanate Complexes
| Application | Analyte/System Probed | Spectroscopic Principle | Reference |
|---|---|---|---|
| Quantification of Surfactants | Polyoxyethylene-based nonionic surfactants | Formation of an extractable iron-thiocyanate-surfactant complex measured via spectrophotometry. | |
| Study of Competitive Ligand Binding | Glutamate ion competing with thiocyanate for Fe(III) coordination | Change in absorbance as [Fe(SCN)]2+ is converted to [Fe(Glu)]2+. | researchgate.net |
| Iron Speciation and Quantification | Iron(II) and Iron(III) in water-acetone mixtures | Spectrophotometric measurement of the Fe(III)-thiocyanate complex after oxidation of Fe(II). | scielo.br |
| High-Throughput Analysis | Iron determination in various samples | Flow Injection Analysis (FIA) coupled with spectrophotometric detection of the tetrathiocyanatoferrate(III) complex. | vdoc.pub |
Photochemistry and Photoinduced Processes of Iron-Thiocyanate Complexes
The photochemical behavior of iron-thiocyanate complexes is a field of active research, revealing complex, wavelength-dependent reaction pathways. These complexes are known to undergo both thermal and photochemical decomposition. upm.edu.mycdnsciencepub.com The absorption of light in the charge-transfer band can induce redox reactions, leading to the formation of reactive intermediates. cdnsciencepub.com
A key study demonstrated that the photolysis of dissolved iron(III)-thiocyanate complexes at 450 nm generates Fe(II) ions and thiocyanate radicals. cdnsciencepub.com This photo-generated Fe(II) can act as a reductive agent, capable of dissolving iron oxides, a process with implications for environmental and materials chemistry. cdnsciencepub.comresearchgate.net Conversely, at a different wavelength (254 nm), thiocyanate can inhibit the photochemical dissolution of iron oxides, showcasing the complexity of the system. cdnsciencepub.comresearchgate.net
The thiocyanate ligand can also play a crucial role in directing the photochemical pathways of more complex multinuclear iron clusters. In the photolysis of certain iron-sulfur-nitrosyl clusters, the presence of thiocyanate was found to enable the formation of stable Fe(III) photoproducts, altering the reaction outcome. nih.gov Research into these photoinduced electron transfer processes shows that excitation can lead to dismutation, yielding both reduced and oxidized forms of the parent cluster, which then proceed to form various final products. nih.gov These findings are critical for understanding the behavior of iron complexes in light-driven applications and in biological systems where iron-sulfur clusters are prevalent.
Interdisciplinary Research Areas (e.g., Materials Science for Magnetic/Optical Applications)
The unique electronic and structural properties of iron-thiocyanate complexes make them valuable building blocks in materials science for creating functional materials with novel magnetic and optical properties.
Magnetic Applications Iron(II) is a d⁶ metal ion that can exist in either a high-spin or low-spin state, and the transition between these states, known as spin crossover (SCO), can be triggered by external stimuli like temperature or light. The thiocyanate ligand's field strength is such that it often places Fe(II) near the spin-crossover point. Research has focused on incorporating Fe(II)-thiocyanate units into coordination polymers. For example, the SCO complex [Fe(SCN)₂(abpt)₂] has been embedded into polylactic acid and polysulphone polymer matrices. mdpi.com These composite materials are being investigated for applications as temperature sensors, potentially for use in smart food packaging. mdpi.com
Beyond SCO, iron-thiocyanate complexes are used to construct materials with other magnetic phenomena. A two-dimensional coordination polymer, Feᴵᴵ(NCS)₂TCNQ, was found to exhibit antiferromagnetic ordering at 29 K. acs.org In other work, two-dimensional Hofmann-type frameworks have been built using [Pd(SCN)₄]²⁻ as a building block to link Fe(II) centers, resulting in materials that display abrupt and hysteretic spin transitions. researchgate.net
Optical Applications The strong ligand-to-metal charge transfer (LMCT) transitions that give iron-thiocyanate complexes their characteristic colors also make them attractive for optical applications. rsc.orgnih.gov Researchers have synthesized novel framework materials, such as Fe[Bi(SCN)₆], which has a perovskite-analogue structure. rsc.org This material is strongly colored, with an absorption maximum at 740 nm, and its band gap in the visible/near-IR region suggests potential applications in light harvesting and photocatalysis. rsc.org The optical properties of these framework materials are distinct from those of the isolated complexes in solution, indicating that the solid-state structure plays a crucial role in tuning the electronic transitions. rsc.org
Other research has produced novel ionic complexes like [C₇H₈N₃]₃[Fe(NCS)₆]·H₂O, which exhibits interesting dielectric properties linked to a reversible isostructural phase transition, further highlighting the potential for creating functional materials from iron-thiocyanate building blocks. mdpi.com
Table 2: Properties of Selected Iron-Thiocyanate Based Materials
| Material/Complex | Key Property | Potential Application | Reference |
|---|---|---|---|
| [Fe(SCN)₂(abpt)₂] in polymer composite | Spin Crossover (SCO) | Temperature sensors, smart packaging | mdpi.com |
| Fe[Bi(SCN)₆] | Strong optical absorption in visible/near-IR (λmax = 740 nm) | Photocatalysis, light harvesting | rsc.org |
| FeII(NCS)₂TCNQ | Antiferromagnetic ordering (Tc = 29 K) | Magnetic materials | acs.org |
| [Fe(L)₂{Pd(SCN)₄}] (Hofmann-type framework) | Abrupt, hysteretic spin crossover | Molecular switches, data storage | researchgate.net |
| [C₇H₈N₃]₃[Fe(NCS)₆]·H₂O | Reversible phase transition, dielectric properties | Functional dielectric materials | mdpi.com |
Unexplored Research Avenues and Future Outlook in Iron-Thiocyanate Chemistry
Despite a long history, the field of iron-thiocyanate chemistry continues to present new and exciting research frontiers. The journey from a simple analytical reagent to a component of advanced functional materials signals a vibrant future for these complexes.
One of the most promising avenues lies in catalysis . Building on the demonstrated effectiveness of Fe/SCN systems in environmental remediation, future work could focus on the rational design of highly porous iron-thiocyanate-based metal-organic frameworks (MOFs) or nanostructured catalysts. These materials could offer superior activity and selectivity for a range of green chemical transformations, from CO₂ reduction to biomass conversion.
In materials science , the exploration of iron-thiocyanate complexes in "smart" materials is still in its early stages. mdpi.com Tuning the spin-crossover properties of Fe(II)-thiocyanate polymers by modifying the ligand environment could lead to more sensitive and robust molecular switches and sensors. mdpi.comresearchgate.net Similarly, the novel optical properties of solid-state frameworks like Fe[Bi(SCN)₆] invite further investigation into their potential for photocatalytic hydrogen production or in next-generation photovoltaic devices. rsc.org
The role of iron-thiocyanate complexes as spectroscopic probes could also be expanded. While established in chemical analysis, their application in complex biological milieu is less explored. Studies involving competitive binding with amino acids suggest the potential for developing probes to monitor enzymatic reactions or metal ion trafficking in cellular environments. researchgate.net
Finally, there remain fundamental questions to be answered. The precise nature and distribution of species in the classic iron(III)-thiocyanate solution are still matters of some debate, and modern computational and spectroscopic tools could provide definitive insights. wikipedia.org Exploring non-aqueous synthetic routes may also yield entirely new iron-thiocyanate clusters with unprecedented structures and reactivity. The future of iron-thiocyanate chemistry is set to be interdisciplinary, bridging fundamental coordination chemistry with materials science, catalysis, and analytical innovation.
Q & A
Q. What frameworks are recommended for reconciling contradictory data on [Fe(SCN)₄]²⁻’s redox behavior in acidic media?
- Methodology :
- Apply error-propagation analysis to quantify uncertainties in pH, potential (Eh), and ligand activity measurements.
- Cross-validate results using cyclic voltammetry and spectroelectrochemical cells .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw absorbance data, stability constants, and error margins (e.g., ±σ from triplicate trials) .
- Figures : Plot λmax shifts vs. ligand concentration and annotate with 95% confidence intervals .
- Supplemental Materials : Provide crystallographic files (CIF), spectral calibration curves, and instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
